Ammonium-15N bromide CAS 39466-31-4 properties
Ammonium-15N bromide CAS 39466-31-4 properties
Technical Monograph: Ammonium-15N Bromide ( )
Executive Summary
Ammonium-15N bromide is a high-value stable isotope precursor used primarily in the synthesis of nitrogen-labeled heterocycles for drug discovery and as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its natural abundance counterpart (
This guide details the physicochemical properties, handling protocols, and synthetic applications of CAS 39466-31-4, specifically tailored for R&D professionals in pharmaceutical development.
Physicochemical Profile
The substitution of natural nitrogen with the stable isotope
Table 1: Comparative Properties (Natural vs. Labeled)
| Property | Natural Ammonium Bromide ( | Ammonium-15N Bromide ( |
| CAS Number | 12124-97-9 | 39466-31-4 |
| Molecular Weight | 97.94 g/mol | 98.95 g/mol |
| Nitrogen Spin State | Spin 1 (Integer) | Spin 1/2 (Half-Integer) |
| NMR Sensitivity | Low (Broad lines, Quadrupolar) | High (Sharp lines) |
| Appearance | White crystalline powder | White crystalline powder |
| Hygroscopicity | Hygroscopic | Hygroscopic (Critical Control Point) |
| Solubility | High (Water, Methanol) | High (Water, Methanol) |
| Isotopic Enrichment | N/A (99.6% | Typically |
Critical Handling: Hygroscopicity
Ammonium-15N bromide is hygroscopic. Moisture absorption introduces two failure modes:
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Stoichiometric Errors: Absorbed water alters the effective mass, leading to under-dosing of the expensive isotope in synthesis.
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H/D Exchange: In deuterated solvents (
, ), protic exchange with atmospheric moisture can complicate NMR baselines.
Protocol: Store in a desiccator under argon. Weighing should be performed rapidly or within a glovebox environment.
NMR Utility & Spin Physics
The primary analytical value of CAS 39466-31-4 lies in the nuclear physics of the nitrogen atom.
The Spin 1/2 Advantage
Natural
Visualization: The NMR Physics Workflow
The following diagram illustrates the causality between isotope selection and spectral output.
Figure 1: Comparative physics of Nitrogen isotopes in NMR spectroscopy. The absence of a quadrupole moment in 15N is the causal factor for high-resolution data.
Synthetic Application: Labeled Heterocycle Synthesis
In drug development,
Protocol: Synthesis of -Labeled Imidazole Derivative
This protocol demonstrates the use of Ammonium-15N bromide in a condensation reaction (Debus-Radziszewski type variation) to form a labeled imidazole core, a common motif in kinase inhibitors.
Reagents:
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Glyoxal (40% aq. solution)
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Formaldehyde (37% aq. solution)
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Ammonium-15N Bromide (CAS 39466-31-4)
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Ammonium Acetate (Buffer/Catalyst)
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of Ammonium-15N bromide in 10 mL of deionized water in a round-bottom flask. Note: Use minimal water to maximize concentration.
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Addition: Add 5 mmol of Glyoxal solution dropwise while stirring at 0°C.
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Cyclization: Add 5 mmol of Formaldehyde solution.
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Reflux: Heat the mixture to 70°C for 4 hours. The ammonium-15N acts as the nucleophilic nitrogen source, integrating into the heterocyclic ring.
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Neutralization: Allow to cool, then neutralize with dilute NaOH to precipitate the free base imidazole.
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Extraction: Extract with Ethyl Acetate (3 x 15 mL).
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Drying: Dry organic layer over anhydrous
and concentrate in vacuo. -
Validation: Analyze via Mass Spectrometry. The parent ion
should be shifted by +2 Da (due to two nitrogen atoms, if both incorporate, or +1 Da depending on stoichiometry control).
Visualization: Synthetic Workflow
Figure 2: Synthetic pathway for incorporating 15N into a heterocyclic drug scaffold using Ammonium-15N Bromide.
Quality Control & Analysis
To validate the integrity of the labeled compound before use in critical experiments, the following QC steps are mandatory.
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Isotopic Enrichment Verification:
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Method: High-Resolution Mass Spectrometry (HRMS).
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Criteria: The intensity of the M+1 peak (relative to the theoretical natural abundance M peak) must confirm >98% enrichment.
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Chemical Purity:
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Method: Ion Chromatography (IC) for bromide content or elemental analysis.
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Criteria: >99% chemical purity (excluding isotopic weight difference).
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References
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Wiley-Interscience.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
(Note: While specific deep-links to product batches change, the landing pages for CIL and Sigma-Aldrich are the authoritative sources for current batch COAs and SDS).
